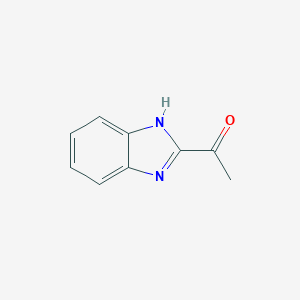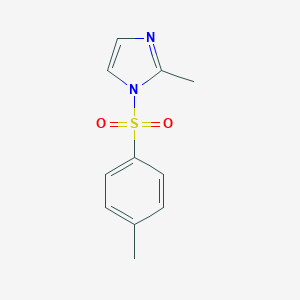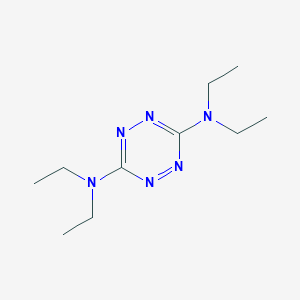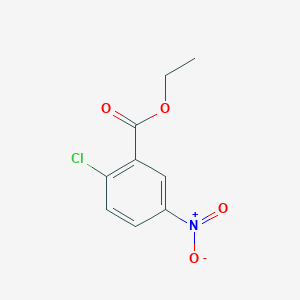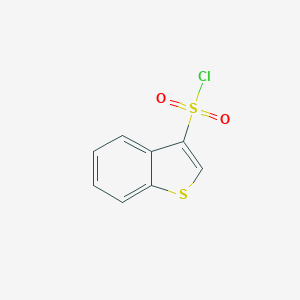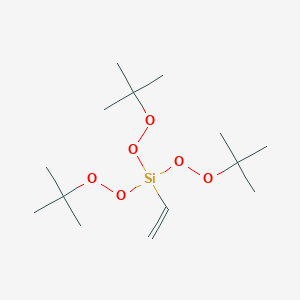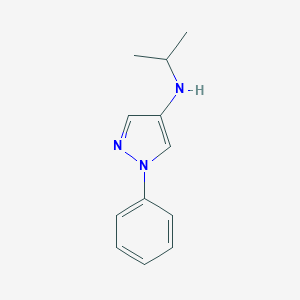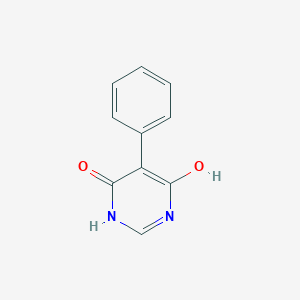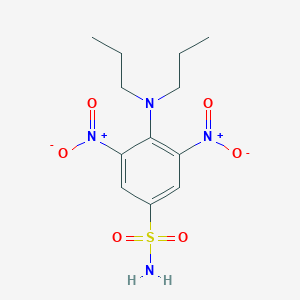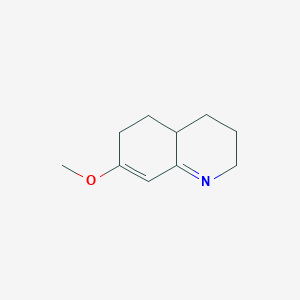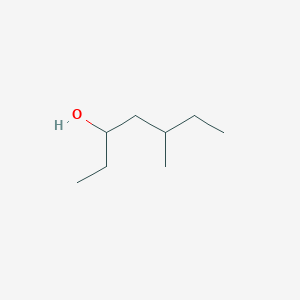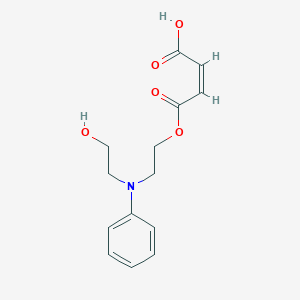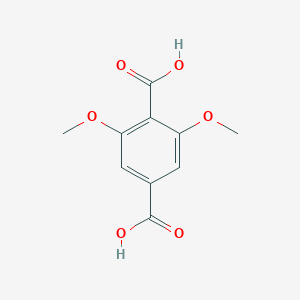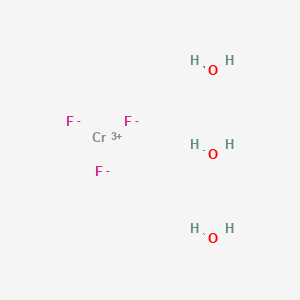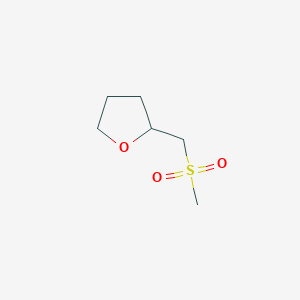
Methyl tetrahydrofurfuryl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tetrahydrofurfuryl sulfone (MTS) is an organic sulfur compound that is used in various applications. It is a colorless liquid that has a mild odor and is soluble in water. MTS is used in the synthesis of various chemicals and has been found to have several scientific research applications.
Mécanisme D'action
Methyl tetrahydrofurfuryl sulfone acts as a reducing agent in various chemical reactions. It has been found to have antioxidant properties and can scavenge free radicals. This compound has also been found to have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation. This compound has also been found to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl tetrahydrofurfuryl sulfone has several advantages for lab experiments. It is a mild reducing agent and can be used in various chemical reactions. This compound is also easy to handle and store. However, this compound has some limitations in lab experiments. It can react with some chemicals and can be unstable in certain conditions.
Orientations Futures
There are several future directions for the use of Methyl tetrahydrofurfuryl sulfone. It can be used in the synthesis of new pharmaceuticals and agrochemicals. This compound can also be used in the food industry as a preservative. Further research can be done to explore the antioxidant and anti-inflammatory properties of this compound. The neuroprotective effects of this compound can also be further studied.
Méthodes De Synthèse
Methyl tetrahydrofurfuryl sulfone can be synthesized through the reaction of tetrahydrofurfuryl alcohol with sulfur trioxide. The reaction takes place in the presence of a solvent and a catalyst. The resulting product is then purified to obtain this compound.
Applications De Recherche Scientifique
Methyl tetrahydrofurfuryl sulfone has been found to have several scientific research applications. It is used as a reducing agent in the synthesis of various chemicals. This compound is also used in the synthesis of pharmaceuticals and agrochemicals. It has been found to have antioxidant properties and is used in the food industry as a preservative.
Propriétés
Numéro CAS |
15396-31-3 |
|---|---|
Formule moléculaire |
C6H12O3S |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
2-(methylsulfonylmethyl)oxolane |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)5-6-3-2-4-9-6/h6H,2-5H2,1H3 |
Clé InChI |
MYDGSIFTILDPNL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CC1CCCO1 |
SMILES canonique |
CS(=O)(=O)CC1CCCO1 |
Synonymes |
Methyl(oxolan-2-ylmethyl) sulfone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



